molecular formula C7H7NO5 B6597237 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate CAS No. 2174007-53-3

3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate

Cat. No.: B6597237
CAS No.: 2174007-53-3
M. Wt: 185.13 g/mol
InChI Key: VSJSWPSTHPUHTG-UHFFFAOYSA-N
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Description

3,4-Dimethyl 1,2-oxazole-3,4-dicarboxylate is a chemical compound with the molecular formula C7H7NO5 and a molecular weight of 185.13 g/mol . It is an ester derivative of a 1,2-oxazole dicarboxylic acid, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound is characterized by the SMILES notation COC(=O)C1=CON=C1C(=O)OC . Isoxazole scaffolds, like this one, are of significant interest in drug discovery due to their wide array of pharmacological activities. Research into similar isoxazole derivatives has demonstrated promising biological properties, including immunosuppressive, anti-inflammatory, and anticancer activities . For instance, certain isoxazole compounds have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines such as TNF-α . The mechanism of action for active isoxazole derivatives can involve the induction of pro-apoptotic pathways, characterized by increased expression of caspases and other markers in cellular models . As a synthetically accessible scaffold, this compound provides researchers with a versatile intermediate for the design and development of novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 1,2-oxazole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-11-6(9)4-3-13-8-5(4)7(10)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSWPSTHPUHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174007-53-3
Record name 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate
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Synthetic Methodologies and Strategic Approaches for Dimethyl 1,3 Oxazole 4,5 Dicarboxylate

Classical and Contemporary Routes to the 1,3-Oxazole Core

The formation of the 1,3-oxazole nucleus can be achieved through a variety of synthetic transformations, ranging from classical cyclocondensation reactions to modern methods utilizing reactive intermediates. These methods provide access to the core heterocycle, which can then be functionalized.

Cyclocondensation reactions are a cornerstone of oxazole (B20620) synthesis, typically involving the formation of the ring from open-chain precursors. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. pharmaguideline.compitt.edu Another widely used method is the reaction of α-halo ketones with primary amides. pharmaguideline.comresearchgate.net These approaches are foundational in heterocyclic chemistry and offer reliable pathways to the oxazole ring system. More advanced strategies include the oxidative cyclodehydration of serine and threonine residues, a process often seen in the biosynthesis of oxazole-containing depsipeptides and mimicked in synthetic applications. nih.gov

A summary of key cyclocondensation approaches is presented below.

MethodPrecursorsTypical Resulting SubstitutionCitation
Robinson-Gabriel Synthesisα-Acylamino ketone2,5-Disubstituted pharmaguideline.compitt.edu
Reaction with α-Halo Ketonesα-Halo ketone, Primary amideGeneral substitution pharmaguideline.comresearchgate.net
Oxidative CyclodehydrationSerine/Threonine residuesGeneral substitution nih.gov

A historically significant route to the oxazole core involves precursors like ethyl α-hydroxy ketosuccinate. scribd.com The classical Cornforth synthesis of the parent 1,3-oxazole ring system proceeds through ethyl oxazole-4-carboxylate, which is derived from a multi-step sequence. researchgate.net A simpler method involves the direct reaction of ethyl α-hydroxy ketosuccinate with formamide. scribd.com While effective, a notable challenge in some of these classical syntheses can be the preparation of the starting materials themselves, such as dihydroxyfumaric acid. researchgate.net

Isocyanides are exceptionally versatile reagents for constructing nitrogen-containing heterocyles, including oxazoles. nih.govacs.orgthieme-connect.com Their utility stems from their ability to act as 1,1-bifunctional reagents, embedding the RNC unit into the heterocyclic core. acs.org

The van Leusen oxazole synthesis is a prominent example, utilizing tosylmethyl isocyanide (TosMIC) to react with aldehydes under basic conditions, which proceeds via a [3+2] cycloaddition to form 5-substituted oxazoles. nih.govnih.gov This method has been adapted for the synthesis of 4,5-disubstituted oxazoles by using aliphatic halides and aldehydes in ionic liquids. organic-chemistry.org

More direct approaches to 4,5-disubstituted oxazoles often involve the reaction of activated carboxylic acid derivatives (like acid chlorides) with activated methyl isocyanides, such as isocyanoacetates. pharmaguideline.comnih.govacs.org Recent advancements have enabled the direct use of carboxylic acids, activated in situ with reagents like a stable triflylpyridinium salt, which then react with isocyanoacetates to form the desired 4,5-disubstituted oxazole ring with the diester functionality pre-installed. nih.govacs.org These methods are highly efficient and tolerate a broad range of functional groups. nih.govacs.org

A comparison of isocyanide-based methods is provided in the table below.

MethodIsocyanide ReagentCo-reactantKey FeaturesCitations
Van Leusen ReactionTosylmethyl isocyanide (TosMIC)AldehydeForms 5-substituted oxazoles; can be adapted for 4,5-disubstitution. nih.govnih.govorganic-chemistry.org
Reaction with Acid ChloridesIsocyanoacetateAcid ChlorideRequires pre-activation of carboxylic acid. pharmaguideline.comnih.gov
Direct Reaction with Carboxylic AcidsIsocyanoacetateCarboxylic Acid + Activating AgentOne-pot procedure from readily available starting materials. nih.govacs.org

Targeted Synthesis of the Dicarboxylate Moiety at Positions 4 and 5

Achieving the specific dimethyl 1,3-oxazole-4,5-dicarboxylate substitution pattern can be accomplished either by modifying a pre-formed oxazole ring or by incorporating the diester functionality during the initial ring-forming cyclization.

One synthetic strategy involves the creation of oxazole-4,5-dicarboxylic acid, followed by a diesterification step. The classic Cornforth synthesis, for example, can be adapted to produce an oxazole-4,5-dicarboxylic acid, which is subsequently decarboxylated. researchgate.net In principle, this diacid intermediate could be intercepted and esterified to yield the target diester. Saponification, the reverse of esterification, is a common reaction used to convert oxazole esters into their corresponding carboxylic acids, demonstrating the feasibility of manipulating these functional groups post-cyclization. researchgate.netcaltech.edu For instance, a mixture of sodium hydroxide (B78521) and methanol (B129727) can be used to hydrolyze the ester groups. caltech.edu

Directly forming the oxazole ring with the diester groups already in place is often a more efficient and convergent strategy. nih.govresearchgate.net A powerful method involves the reaction of dimethyl 1,3-acetonedicarboxylate with a glyoxal (B1671930) source. orgsyn.org This type of condensation builds the core structure with the desired ester groups at the correct positions.

As mentioned previously, modern methods that utilize isocyanides are particularly well-suited for this purpose. nih.govnih.gov The reaction between an activated carboxylic acid and an isocyanoacetate directly yields a 4,5-disubstituted oxazole where one of the carboxylate groups comes from the isocyanide reagent. nih.govacs.org For example, a highly efficient synthesis of 4,5-disubstituted oxazoles has been developed from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent for in situ acid activation. nih.gov This approach highlights a direct and modular route to the target diester functionality. acs.orgnih.gov

Green Chemistry and Sustainable Synthetic Pathways for Oxazole Derivatives

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijpsonline.comkthmcollege.ac.in In oxazole synthesis, this translates to the adoption of methods that increase energy efficiency, utilize safer solvents and catalysts, and improve atom economy. ijpsonline.comnih.gov Sustainable pathways for oxazole derivatives often involve microwave-assisted synthesis, ultrasound irradiation, the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free and solvent-free reaction conditions. ijpsonline.comijpsonline.com These green approaches not only mitigate environmental impact but also frequently lead to enhanced reaction rates, higher yields, and greater product purity compared to conventional methods. ijpsonline.com The application of iron oxide magnetic nanoparticles (Fe3O4 MNPs) as a magnetically separable and reusable nanocatalyst represents another advancement in the green synthesis of functionalized ijpsonline.comijpsonline.com-oxazoles. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing the efficiency of heterocyclic compound formation, including that of oxazoles. ijpsonline.comnih.gov This technique significantly reduces reaction times, often from hours to minutes, while improving product yields. nih.govacs.org The rapid heating and energy transfer provided by microwave irradiation can drive reactions that are sluggish under conventional heating. nih.gov

Several protocols for oxazole synthesis have been adapted for microwave conditions. For instance, the van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), can be efficiently performed under microwave irradiation. ijpsonline.comnih.gov One study demonstrated that using potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation (65 °C, 350 W) for just 8 minutes resulted in a 96% yield of 5-phenyl oxazole. nih.govacs.org Another example involves the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335). ijpsonline.com The advantages of this approach include not only speed and efficiency but also the potential for developing environmentally benign and economical processes. nih.gov

Table 1: Examples of Microwave-Assisted Oxazole Synthesis

Reactants Catalyst/Base Solvent Conditions Product Yield Reference
Benzaldehyde, TosMIC K₃PO₄ Isopropanol 65 °C, 350 W, 8 min 5-Phenyl oxazole 96% nih.govacs.org
p-Substituted 2-bromoacetophenone, Urea - DMF Microwave irradiation 2-Amino-4-(p-substituted phenyl)-oxazole Good ijpsonline.com
Substituted aryl aldehyde, TosMIC K₃PO₄ Isopropanol 65 °C, 350 W, 8 min 4,5-Disubstituted oxazolines / 5-Substituted oxazoles Good ijpsonline.comnih.gov

This table is interactive. Click on the headers to sort the data.

The development of catalyst-free and solvent-free reactions is a primary goal of green chemistry, as it minimizes waste and simplifies purification processes. kthmcollege.ac.inrsc.org In the context of oxazole synthesis, several innovative methods have been reported that proceed without the need for a catalyst or a traditional organic solvent.

One notable example is the high-yield conversion of an unactivated 2-alkyl or 2-aryl aziridine (B145994) with carbon dioxide to form the corresponding oxazolidinone at room temperature without any catalyst or solvent, particularly when using high-speed ball milling. rsc.org While this produces an oxazolidinone (a reduced oxazole), the principle demonstrates the potential for solid-state, solvent-free reactions in heterocycle synthesis. Another approach involves the tandem reaction of nitriles with amino alcohols, which can be conducted under solvent-free conditions. researchgate.net Furthermore, a novel metal-free method for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines, proceeding through C–O bond cleavage and subsequent C–N and C–O bond formation in one pot. rsc.org Such strategies, which avoid heavy metals and volatile organic compounds, are highly desirable for creating more sustainable synthetic routes to oxazole derivatives. rsc.orgresearchgate.net

Chemo- and Regioselectivity in Dicarboxylate Synthesis

Achieving chemo- and regioselectivity is a fundamental challenge in the synthesis of polysubstituted aromatic heterocycles like dimethyl 1,3-oxazole-4,5-dicarboxylate. The ability to control the precise placement and orientation of functional groups on the oxazole ring is essential for creating target molecules with specific properties. organic-chemistry.orgrsc.org

The regioselectivity of oxazole functionalization can be controlled by carefully choosing reagents, catalysts, and reaction conditions. organic-chemistry.org For instance, palladium-catalyzed direct arylation of the oxazole ring can be directed to either the C-2 or C-5 position. organic-chemistry.org The use of specific phosphine (B1218219) ligands and the polarity of the solvent are key determinants of the outcome; C-5 arylation is favored in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

For the synthesis of dicarboxylate-substituted oxazoles, methods starting from acyclic precursors that already contain the desired functionalities are often employed. A highly efficient method for synthesizing 4,5-disubstituted oxazoles has been developed directly from carboxylic acids and isocyanoacetates. nih.gov This reaction proceeds by activating the carboxylic acid in situ with a triflylpyridinium reagent, which then reacts with the isocyanoacetate to form the 4,5-disubstituted oxazole ring. nih.gov This approach offers broad substrate scope and good functional group tolerance, making it a versatile tool for controlling the placement of substituents at the C-4 and C-5 positions. nih.gov Similarly, the reaction of α-diazocarbonyl compounds with amides, followed by cyclodehydration, is a well-established route to 2,4-disubstituted or fully substituted oxazoles, offering another level of regiocontrol. nih.gov

Table 2: Regioselective Synthesis Methods for Substituted Oxazoles

Method Position(s) Functionalized Key Controlling Factors Reference
Direct Arylation C-2 or C-5 Pd-catalyst, phosphine ligand, solvent polarity organic-chemistry.org
Lithiation of Methyl-Oxazole Carboxylic Acids C-2 methyl or C-5 methyl Structure of the starting acid or amide rsc.org
Reaction of Carboxylic Acids with Isocyanoacetates C-4 and C-5 In situ activation of carboxylic acid nih.gov

This table is interactive. Click on the headers to sort the data.

While the final oxazole ring is aromatic and planar, the stereochemistry of the starting materials and intermediates can be crucial, especially when chiral centers are present in the substituents or when the oxazole product is used in asymmetric catalysis. rsc.orge-bookshelf.de Many synthetic routes to oxazoles proceed through non-aromatic intermediates, such as oxazolines, where stereochemistry is a critical factor. nih.govrsc.org

The development of microwave-assisted protocols has enabled the rapid and efficient synthesis of chiral oxazolines from chiral β-amino alcohols with excellent yields. rsc.org These chiral oxazolines are not only important targets themselves but also serve as key precursors to chiral oxazoles and as ligands in asymmetric synthesis. rsc.orge-bookshelf.de The investigation of reaction mechanisms, for instance in the cyclization of ω-amido alcohols promoted by polyphosphoric acid (PPA) esters, has been studied using chiral substrates to understand the stereochemical course of the reaction. acs.org Therefore, while the oxazole ring itself is achiral, controlling the stereochemistry of its precursors is vital for accessing enantiomerically pure substituted oxazoles and for their application in stereoselective transformations.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 1,3 Oxazole 4,5 Dicarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. For dimethyl 1,3-oxazole-4,5-dicarboxylate, ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts observed are indicative of the electronic distribution within the oxazole (B20620) ring and its ester substituents.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For dimethyl 1,3-oxazole-4,5-dicarboxylate, a COSY spectrum would be expected to show no correlations for the isolated C2-H proton, but would confirm the coupling within any potential long-range interactions if present. The primary use would be to confirm the absence of proton-proton coupling networks, reinforcing the substituent pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached. ipb.pt This would definitively link the C2-H proton signal to the C2 carbon signal and the methoxy (B1213986) protons of the two ester groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons that are two or three bonds away. ipb.pt For dimethyl 1,3-oxazole-4,5-dicarboxylate, key HMBC correlations would be expected as follows, confirming the placement of the ester groups:

The C2-H proton would show correlations to the C4 and C5 carbons of the oxazole ring.

The methoxy protons of the C4-ester would show a correlation to the C4-carbonyl carbon and potentially to the C4 and C5 of the oxazole ring.

The methoxy protons of the C5-ester would show a correlation to the C5-carbonyl carbon and potentially to the C5 and C4 of the oxazole ring.

An illustrative table of expected NMR data is presented below.

Table 1: Illustrative NMR Data for Dimethyl 1,3-Oxazole-4,5-Dicarboxylate

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
H2 ~8.5 ~150 C4, C5
C2 - ~150 -
C4 - ~138 -
C5 - ~145 -
4-COOCH₃ ~3.9 ~52 4-C=O, C4
5-COOCH₃ ~3.9 ~52 5-C=O, C5
4-C =O - ~162 -

Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. In dimethyl 1,3-oxazole-4,5-dicarboxylate, the primary bonds of interest for such a study would be the C4-C(O) and C5-C(O) bonds connecting the ester groups to the oxazole ring.

At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to this rotation, providing valuable information about the steric and electronic factors governing the molecule's conformational preferences.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation in the crystal lattice. While specific data for dimethyl 1,3-oxazole-4,5-dicarboxylate is not widely published, analysis of related oxazole structures provides insight into the expected molecular geometry. nih.govnih.gov

The analysis of a crystal structure would confirm the planarity of the 1,3-oxazole ring. The bond lengths and angles within the ring would reflect its aromatic character and the influence of the two electron-withdrawing carboxylate substituents. The C-O and C=N bonds within the oxazole ring would exhibit lengths intermediate between typical single and double bonds. The torsion angles involving the ester groups would describe their orientation relative to the plane of the oxazole ring. researchgate.net

Table 2: Representative Bond Lengths and Angles for an Oxazole Dicarboxylate Structure

Parameter Bond Value (Å / °)
Bond Length O1-C2 1.36 Å
C2-N3 1.31 Å
N3-C4 1.39 Å
C4-C5 1.37 Å
C5-O1 1.38 Å
C4-C(carbonyl) 1.48 Å
C5-C(carbonyl) 1.49 Å
Bond Angle C5-O1-C2 105°
O1-C2-N3 115°
C2-N3-C4 109°
N3-C4-C5 113°

Note: These are illustrative values based on related structures and may differ for the specific compound. nih.govresearchgate.net

Computational and Theoretical Investigations of Dimethyl 1,3 Oxazole 4,5 Dicarboxylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DENSITY) is a widely used computational method for investigating the electronic properties of molecules. irjweb.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying heterocyclic systems like oxazole (B20620) derivatives. irjweb.comdergipark.org.tr Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the Schrödinger equation approximately. irjweb.comdergipark.org.tr

Illustrative Data: Optimized Geometric Parameters This table presents hypothetical optimized geometric parameters for Dimethyl 1,3-Oxazole-4,5-Dicarboxylate, as would be obtained from a DFT/B3LYP/6-311G(d,p) calculation. The values are based on general knowledge of oxazole ring structures.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) O1-C21.36
C2-N31.31
N3-C41.39
C4-C51.37
C5-O11.38
**Bond Angles (°) **C5-O1-C2105.0
O1-C2-N3115.0
C2-N3-C4108.0
N3-C4-C5110.0
C4-C5-O1102.0

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that accepts electrons from a nucleophile. youtube.com The spatial distribution of these orbitals indicates the likely sites for such attacks. For instance, in oxazole derivatives, the HOMO is often distributed over the heterocyclic ring, while the LUMO's location can be influenced by electron-withdrawing substituents. dergipark.org.tr

Illustrative Data: Frontier Orbital Energies This table shows representative energy values for the frontier orbitals of Dimethyl 1,3-Oxazole-4,5-Dicarboxylate, as would be predicted by DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO -6.10Highest Occupied Molecular Orbital
LUMO -2.65Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 3.45Indicator of chemical stability/reactivity

Reactivity Descriptors and Aromaticity Indices

Beyond FMO analysis, DFT provides a suite of reactivity descriptors that offer a more quantitative picture of a molecule's chemical behavior.

Fukui functions are powerful tools within Conceptual DFT for predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov By condensing these values to individual atoms, one can rank the atomic sites by their susceptibility to attack. For an ambident nucleophile, for example, the Fukui function can help identify which site is kinetically favored to react. nih.gov For a substituted oxazole, these calculations would pinpoint which of the ring carbons or heteroatoms is the most likely site for electrophilic or nucleophilic substitution.

Aromaticity is a key concept in chemistry, and several computational indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. nih.gov A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic, Kekulé-like structure. nih.gov

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring (or above it). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests anti-aromaticity. Studies on 1,3,4-oxadiazoles have shown that HOMA may suggest a non-aromatic character while NICS predicts a degree of aromaticity, highlighting that different indices can provide different perspectives on the electronic nature of a heterocyclic ring. researchgate.net For Dimethyl 1,3-Oxazole-4,5-Dicarboxylate, these indices would quantify the degree of π-electron delocalization within the oxazole ring.

Illustrative Data: Aromaticity Indices This table provides hypothetical aromaticity index values for the oxazole ring in Dimethyl 1,3-Oxazole-4,5-Dicarboxylate.

IndexCalculated ValueInterpretation
HOMA 0.45Moderately aromatic
NICS(0) -7.2 ppmAromatic character
NICS(1) -9.5 ppmAromatic character (1 Å above the ring)

Mechanistic Pathways of Reactions: Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. chemintech.ru By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely pathway a reaction will follow. chemintech.runih.gov

For reactions involving Dimethyl 1,3-Oxazole-4,5-Dicarboxylate, such as cycloadditions or nucleophilic substitutions, DFT calculations can be used to:

Identify and characterize the structures of transition states. chemintech.ru

Calculate activation energies (the energy barrier that must be overcome for the reaction to proceed), which helps in predicting reaction rates. nih.gov

Determine the thermodynamics of the reaction by comparing the energies of reactants and products. nih.gov

Investigate the role of solvents, which can be simulated using models like the Polarizable Continuum Model (PCM). nih.gov

For example, in a proposed synthesis, computational modeling could predict whether a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates and comparing their relative energies. chemintech.ru This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Based on a comprehensive search for scholarly and scientific data, there is no available research literature detailing the computational and theoretical investigations for the specific chemical compound “3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate” under the requested outline headings. The provided name appears to refer to a molecule that is not documented in existing chemical databases or research articles.

It is important to note a discrepancy in the provided information. The subject of the request is "this compound," while the provided outline heading refers to "Dimethyl 1,3-Oxazole-4,5-Dicarboxylate." These are structurally distinct compounds.

Due to the absence of any scientific data for "this compound," it is not possible to generate an article that adheres to the specified topics of Transition State Localization, Solvent Effects, or Molecular Dynamics Simulations for this compound.

Should you wish to proceed with an article on the alternative compound, Dimethyl 1,3-Oxazole-4,5-Dicarboxylate , for which research may be available, please provide updated instructions.

Reactivity and Mechanistic Studies of Dimethyl 1,3 Oxazole 4,5 Dicarboxylate

Reactions Involving the 1,2-Oxazole Ring System

The chemical behavior of the isoxazole (B147169) ring in dimethyl 3,4-dimethyl-1,2-oxazole-3,4-dicarboxylate is characterized by a balance between its aromatic character and the inherent reactivity of the N-O bond.

Isoxazoles are generally considered to be poor dienes in Diels-Alder reactions due to their electronic structure. acs.org However, their participation in cycloaddition reactions is not entirely precluded and can be influenced by the substituents on the ring and the nature of the dienophile. For instance, a study on 4-(1-ethenylsubstituted)-3-methylisoxazoles demonstrated a [4+2] cycloaddition reaction with acetylenedicarboxylates. researchgate.net This suggests that under appropriate conditions, the 4,5-double bond of the isoxazole ring in dimethyl 3,4-dimethyl-1,2-oxazole-3,4-dicarboxylate could potentially act as a diene.

Furthermore, isoxazoles can be synthesized via [3+2] cycloaddition reactions, a process that highlights the utility of the isoxazole motif in constructing more complex molecular architectures. organic-chemistry.orgthieme-connect.comscilit.comorganic-chemistry.org For example, the reaction of nitrile oxides with alkynes is a common method for forming the isoxazole ring. nih.govnih.gov

The isoxazole ring can undergo electrophilic aromatic substitution, with the position of attack being highly dependent on the directing effects of the existing substituents. Generally, electrophilic substitution on the isoxazole ring occurs preferentially at the C4 position. chemicalbook.comreddit.com This regioselectivity is attributed to the electronic properties of the heterocyclic system, where the nitrogen atom deactivates the adjacent C3 and C5 positions towards electrophilic attack.

For dimethyl 3,4-dimethyl-1,2-oxazole-3,4-dicarboxylate, the C4 position is already substituted with a methyl and a carboxylate group. Therefore, further electrophilic substitution on the ring would be sterically hindered and electronically disfavored. However, understanding the inherent regioselectivity of the isoxazole ring is crucial for designing synthetic strategies involving related, less substituted isoxazoles. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, where an electrophile attacks the alkyne, inducing cyclization to form the isoxazole ring. nih.govorganic-chemistry.orgacs.org

A significant aspect of isoxazole chemistry is its propensity to undergo ring-opening reactions, which provides a pathway to various acyclic and other heterocyclic systems. The weak N-O bond is typically the site of cleavage under various conditions, including reductive, basic, or photochemical stimuli. nih.gov

Reductive ring-opening of isoxazoles can be achieved using various reagents. For example, molybdenum hexacarbonyl has been used to mediate the reductive ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to afford 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov This transformation proceeds through the reductive cleavage of the N-O bond to form an enamine intermediate, which then undergoes cyclization. nih.gov Another method involves the use of SmI2 for the selective reduction of Δ²-isoxazolines to unsaturated β-hydroxy ketones. researchgate.net

Ring-opening can also be initiated by electrophilic attack. A study on the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent led to the formation of tertiary fluorinated carbonyl compounds. researchgate.net Additionally, the isoxazole ring can be transformed into other heterocycles like furans and pyrans through a sequence of ring-opening and subsequent heterocyclization. rsc.org

Derivatization and Functionalization Strategies for Dimethyl 1,3 Oxazole 4,5 Dicarboxylate

Chemical Modification of the Ester Groups

The two methyl ester groups at the 4- and 5-positions of the oxazole (B20620) ring are prime sites for initial derivatization. These groups can be readily converted into a variety of other functionalities, thereby altering the molecule's physical and chemical properties.

One of the most common transformations of the ester groups is their conversion to carboxamides through amidation reactions. This is typically achieved by reacting the dimethyl ester with an amine. The resulting oxazole-4,5-dicarboxamides are of significant interest due to the prevalence of the amide bond in biologically active molecules. The reaction can be carried out with ammonia (B1221849) to yield the primary bis-amide, or with primary and secondary amines to produce N-substituted and N,N-disubstituted amides, respectively.

While direct amidation of dimethyl 1,3-oxazole-4,5-dicarboxylate has not been extensively reported, the synthesis of similar oxazole carboxamides from corresponding esters is a well-established procedure. For instance, the reaction of an ester with urea (B33335) in refluxing ethanol (B145695) can yield the corresponding carboxamide chemmethod.comchemmethod.com.

Table 1: Representative Conditions for Amidation of Esters

AmineReagent/CatalystSolventTemperatureProductReference
AmmoniaMethanol (B129727)Sealed tube100 °CPrimary amideGeneral Method
Primary Amine-Neat or High-boiling solventRefluxN-Substituted amideGeneral Method
Urea-EthanolRefluxPrimary amide chemmethod.comchemmethod.com

These reactions would likely proceed under similar conditions for dimethyl 1,3-oxazole-4,5-dicarboxylate to yield the corresponding 1,3-oxazole-4,5-dicarboxamides.

The ester groups can be reduced to aldehydes or primary alcohols, which serve as versatile intermediates for further functionalization. The choice of reducing agent is crucial in determining the final product.

Reduction to Aldehydes: The partial reduction of esters to aldehydes can be achieved using sterically hindered hydride reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures youtube.commasterorganicchemistry.comyoutube.comyoutube.com. This reaction is typically carried out in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) at -78 °C to prevent over-reduction to the alcohol.

Reduction to Alcohols: For the complete reduction of the ester groups to primary alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required numberanalytics.commasterorganicchemistry.com. This reaction is usually performed in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting 1,3-oxazole-4,5-dimethanol would be a valuable building block for further derivatization.

Table 2: Reagents for the Reduction of Esters

ReagentProductTypical ConditionsReference
Diisobutylaluminum hydride (DIBAL-H)AldehydeToluene or CH₂Cl₂, -78 °C youtube.commasterorganicchemistry.comyoutube.comyoutube.com
Lithium aluminum hydride (LiAlH₄)Primary AlcoholTHF or Et₂O, 0 °C to reflux numberanalytics.commasterorganicchemistry.com

Functionalization of the Oxazole Ring System

The oxazole ring itself, despite being electron-deficient, can be functionalized at the C2 position, and under certain conditions, at the C4 and C5 positions through various synthetic strategies.

The introduction and elongation of side chains on the oxazole ring can significantly impact the molecule's properties. The most common site for such modifications on a 1,3-oxazole is the C2 position, which is the most acidic proton on the oxazole ring mdpi.com.

Functionalization at C2: Deprotonation of the C2 position with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), generates a nucleophilic organolithium species. This intermediate can then be reacted with a variety of electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce a side chain at this position rsc.org.

Functionalization at C4 and C5: While direct deprotonation at C4 and C5 is less favorable, functionalization at these positions can be achieved through other means, such as palladium-catalyzed cross-coupling reactions if a suitable leaving group (e.g., a halogen) is present organic-chemistry.org.

The introduction of substituents like halogens, nitro groups, or amino groups onto the oxazole ring can dramatically alter its electronic properties and reactivity, providing handles for further transformations.

Halogenation: Due to the electron-deficient nature of the oxazole ring in dimethyl 1,3-oxazole-4,5-dicarboxylate, direct electrophilic halogenation is challenging. However, halogenation can be achieved through alternative methods. For instance, lithiation at the C2 position followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide or iodine) can introduce a halogen at this position rsc.org.

Nitration: The nitration of electron-deficient aromatic rings is notoriously difficult under standard electrophilic aromatic substitution conditions (HNO₃/H₂SO₄) masterorganicchemistry.com. Alternative methods, such as radical nitration or electrochemical nitration, may be more suitable for introducing a nitro group onto the electron-poor oxazole ring nih.govspringernature.comresearchgate.net.

Amination: The introduction of an amino group onto the electron-deficient oxazole ring can be accomplished through nucleophilic aromatic substitution of hydrogen (SₙArH) rsc.orgnortheastern.eduresearchgate.net. This reaction involves the attack of a nucleophilic amine on the electron-poor ring, followed by oxidation to restore aromaticity.

Table 3: Strategies for the Functionalization of Electron-Deficient Oxazoles

FunctionalizationReagents and StrategyTarget PositionReference
Halogenation1. n-BuLi or LDA, 2. Electrophilic halogen sourceC2 rsc.org
NitrationRadical or Electrochemical methodsRing Carbons nih.govspringernature.comresearchgate.net
AminationNucleophilic amine, oxidantRing Carbons rsc.orgnortheastern.eduresearchgate.net

Synthesis of Conjugated Systems and Polymeric Structures

Dimethyl 1,3-oxazole-4,5-dicarboxylate can serve as a valuable building block for the synthesis of larger conjugated systems and polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

To be incorporated into a polymer backbone, the diester first needs to be converted into a difunctional monomer suitable for polymerization. For example, the diester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in polycondensation reactions with diamines to form polyamides researchgate.netresearchgate.netyoutube.com. Alternatively, the ester groups can be reduced to alcohols and then converted to dihalides, which can participate in cross-coupling polymerization reactions.

The resulting oxazole-containing polymers would be expected to exhibit interesting photophysical and electronic properties due to the electron-deficient nature of the oxazole ring.

Exploration of Oligomers and Polymers Incorporating Oxazole-Dicarboxylate Units

The incorporation of heterocyclic units into oligomeric and polymeric chains is a well-established strategy for developing materials with novel properties and functions. The dicarboxylate nature of dimethyl 1,3-oxazole-4,5-dicarboxylate makes it an ideal monomer for step-growth polymerization or for attachment to a larger backbone.

Oligomer Synthesis:

The synthesis of oligomeric structures can be achieved by leveraging the reactivity of the ester groups. A common approach involves the conversion of the esters to carboxylic acids, followed by amide bond formation. This strategy has been successfully employed using the analogous imidazole-4,5-dicarboxylic acid scaffold to create libraries of oligomeric compounds. nih.gov In a similar vein, the oxazole-dicarboxylate can be reacted with various amino acid esters and chiral diamines to produce oligomers with defined stereochemistry and functionality. nih.gov These oligomers can be designed to mimic peptide structures, where the oxazole ring introduces conformational rigidity and specific electronic properties. mdpi.com The presence of oxazole moieties in natural peptides is known to confer stability and is crucial for interactions with proteins and nucleic acids. mdpi.com

Polymer Synthesis:

For polymerization, dimethyl 1,3-oxazole-4,5-dicarboxylate can be used as a monomer in the synthesis of polyesters or polyamides. Transesterification or amidation reactions with diols or diamines, respectively, would lead to the formation of polymer chains where the oxazole-dicarboxylate unit is a recurring motif. Such polymers could exhibit enhanced thermal stability and specific photoluminescent properties, characteristic of some oxadiazole-containing polymers used in materials science. nih.gov The oxazole ring's aromatic and heterocyclic nature can contribute to desirable electronic properties, making these polymers candidates for applications in organic electronics.

Table 1: Potential Oligomer and Polymer Synthetic Strategies

StrategyReactantsResulting LinkagePotential Application
Oligoamide SynthesisOxazole-4,5-dicarboxylic acid + Chiral Diamines/Amino Acid EstersAmide BondPeptidomimetics, PPI Inhibitors nih.gov
Polyester SynthesisDimethyl 1,3-Oxazole-4,5-dicarboxylate + DiolsEster BondHeat-Resistant Materials nih.gov
Polyamide SynthesisDimethyl 1,3-Oxazole-4,5-dicarboxylate + DiaminesAmide BondHigh-Performance Polymers

Bridging Strategies for Fused Heterocyclic Systems

Fusing additional rings onto the oxazole-dicarboxylate core is a powerful strategy for creating novel, polycyclic scaffolds with unique three-dimensional shapes and functionalities. The ester groups at the 4- and 5-positions are key starting points for building these fused systems.

One common approach involves intramolecular cyclization reactions. The two ester groups can be derivatized into functionalities that can react with each other or with a linker. For example, reduction of the esters to alcohols followed by conversion to leaving groups could allow for the introduction of a bridging atom or group.

Another powerful method is the use of cycloaddition reactions. While the oxazole ring itself can participate in Diels-Alder reactions, the dicarboxylate substituents offer a platform to build a diene or dienophile for subsequent intramolecular cycloaddition. A hypothetical route could involve the functionalization of the ester groups into chains containing a terminal alkyne and an alkene, which could then undergo an intramolecular [4+2] or other pericyclic reaction to form a fused carbocyclic or heterocyclic ring. The development of synthetic protocols for novel fused heterocyclic systems, such as the nih.govnih.govorganic-chemistry.orgoxadiazolo[3,4-d] nih.govnih.govorganic-chemistry.orgtriazin-7(6H)-one system from amide precursors, highlights the potential for creating complex ring structures through carefully designed tandem reactions. beilstein-journals.org

Table 2: Representative Bridging Strategies

StrategyKey TransformationResulting System
Intramolecular CondensationConversion of esters to reactive groups (e.g., aldehydes, ketones) followed by aldol (B89426) or Claisen-type reactions.Fused carbocyclic or heterocyclic rings.
Ring-Closing Metathesis (RCM)Functionalization of esters with terminal alkenes.Fused macrocycles or medium-sized rings.
Intramolecular CycloadditionElaboration of ester side chains into diene and dienophile components.Polycyclic systems with controlled stereochemistry.

Design and Synthesis of Advanced Scaffolds Utilizing the Dicarboxylate as a Building Block

The dimethyl 1,3-oxazole-4,5-dicarboxylate moiety is a "privileged scaffold," a molecular framework that can be derivatized to bind to a wide range of biological targets. nih.govresearchgate.net Its utility as a building block stems from the predictable reactivity of the dicarboxylate function and the inherent properties of the oxazole core.

In drug design, the oxazole ring can act as a bioisostere for amide or ester groups, while providing a more rigid and stable core. The dicarboxylate groups serve as anchor points for introducing pharmacophoric elements designed to interact with specific pockets in a target protein. nih.gov For instance, the synthesis of oligomeric imidazole-4,5-dicarboxamides was designed to mimic alpha-helices or beta-strands to inhibit protein-protein interactions. nih.gov A similar design principle can be applied to the oxazole-dicarboxylate scaffold.

In materials science, 1,2,4-oxadiazole (B8745197) units have been incorporated into host materials for blue phosphorescent devices and heat-resistant polymers due to their thermal and chemical stability. nih.gov The 1,3-oxazole-4,5-dicarboxylate scaffold can be similarly employed as a core building block for advanced materials. The ester groups can be converted into a variety of other functional groups, allowing for the synthesis of complex molecules with tailored electronic, optical, or self-assembly properties. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been explored for creating molecules with specific anti-inflammatory or anti-tubercular activities, demonstrating the modularity of such heterocyclic scaffolds. ijper.org

Advanced Applications of Dimethyl 1,3 Oxazole 4,5 Dicarboxylate in Specialized Chemical Research

Integration in Materials Science Research

Based on available scientific literature, there are no documented applications of dimethyl 1,3-oxazole-4,5-dicarboxylate or its direct derivatives in the field of materials science.

No specific studies on the optoelectronic properties of dimethyl 1,3-oxazole-4,5-dicarboxylate at the molecular level have been reported in the literature. While the broader class of oxadiazoles (B1248032) and other conjugated heterocyclic systems are investigated for such properties, this specific compound has not been a subject of such research. nih.govnih.gov

A review of the literature did not yield any instances of dimethyl 1,3-oxazole-4,5-dicarboxylate being used as a ligand in coordination complexes designed for catalytic applications. Although azole-based ligands are widely used in coordination chemistry, the oxazole-4,5-dicarboxylate framework has not been exploited for this purpose. mdpi.comresearchgate.netacs.org

Contributions to Fundamental Mechanistic Organic Chemistry Studies

There are no specific studies where dimethyl 1,3-oxazole-4,5-dicarboxylate was employed as a model substrate to investigate fundamental reaction mechanisms, such as cycloaddition reactions. Its primary role in the literature is synthetic, as an intermediate in the construction of larger heterocyclic systems via established reactions like the Schöllkopf synthesis, rather than as a tool for mechanistic elucidation. colab.ws

Probes for Reaction Pathway Elucidation and Kinetic Investigations

The specific arrangement of atoms and functional groups in dimethyl 1,3-oxazole-4,5-dicarboxylate makes it an exceptional probe for elucidating reaction pathways and conducting kinetic studies. The oxazole (B20620) ring itself is a diene system, and the presence of two electron-withdrawing methyl carboxylate groups at the C4 and C5 positions significantly influences its reactivity, particularly in cycloaddition reactions.

Furthermore, the compound is employed to investigate nucleophilic aromatic substitution pathways. The electron-deficient nature of the oxazole ring, exacerbated by the ester groups, facilitates nucleophilic attack, particularly at the C2 position. cutm.ac.in Studying the kinetics of these substitution reactions with a variety of nucleophiles helps in quantifying the electronic effects of the substituents and the inherent reactivity of the oxazole core.

Models for Understanding Heteroaromaticity and Electronic Effects on Reactivity

Heteroaromaticity, a cornerstone concept in organic chemistry, describes the aromatic character of cyclic compounds containing heteroatoms. Oxazoles are considered aromatic, though their aromaticity is less pronounced than that of analogous sulfur-containing thiazoles or all-carbon benzene. wikipedia.org Dimethyl 1,3-oxazole-4,5-dicarboxylate serves as an excellent model compound for studying how strong electronic perturbations affect the properties of a heteroaromatic system.

This molecule allows for a quantitative analysis of substituent effects on a five-membered heteroaromatic ring, providing a deeper understanding of structure-reactivity relationships that are fundamental to physical organic chemistry.

Table 1: Predicted Electronic and Reactivity Effects on the Dimethyl 1,3-Oxazole-4,5-Dicarboxylate Ring

Ring Position Substituent Predicted Electronic Influence Consequence for Reactivity
1 Oxygen Inductive electron withdrawal; π-donation Contributes to diene character for cycloadditions pharmaguideline.com
2 Hydrogen Most acidic proton Site of deprotonation by strong bases; susceptible to nucleophilic attack wikipedia.org
3 Nitrogen Inductive electron withdrawal; pyridine-like Weakly basic site; participates in delocalization thepharmajournal.comtandfonline.com
4 -COOCH₃ Strong electron-withdrawing group Deactivates ring towards electrophiles; activates diene system for Diels-Alder pharmaguideline.com

Explorations in Agricultural Chemical Research

In the quest for novel and effective agricultural chemicals, researchers often start with core molecular frameworks that can be systematically modified. The oxazole ring is a recognized scaffold in the design of biologically active compounds for agriculture. nih.govmdpi.com Dimethyl 1,3-oxazole-4,5-dicarboxylate offers a versatile platform for such exploratory studies.

Structural Analogues for Understanding Biological Interactions at a Molecular Level

A key strategy in modern agrochemical research is the rational design of molecules that can interact with specific biological targets, such as enzymes or receptors, within a pest or plant. Dimethyl 1,3-oxazole-4,5-dicarboxylate serves as an excellent foundational molecule for creating libraries of structural analogues to probe these interactions.

Precursors for Environmentally Benign Chemical Agents

The development of environmentally benign chemical agents is a major goal in contemporary agricultural science. This involves not only the final product's properties but also the synthesis process itself. nih.gov Dimethyl 1,3-oxazole-4,5-dicarboxylate can be explored as a precursor for new agrochemicals, with a focus on sustainable synthetic routes.

As established, the compound readily participates in Diels-Alder reactions to form highly functionalized pyridines. wikipedia.org Pyridine-based compounds are a major class of herbicides and pesticides. Using this oxazole derivative as a building block allows for the rapid assembly of complex pyridine (B92270) structures in a single, atom-economical step.

Furthermore, research into the synthesis of the oxazole precursor itself can be optimized using green chemistry principles. mdpi.com This could involve using ultrasound or microwave-assisted synthesis to reduce reaction times and energy consumption, or employing safer, recyclable solvents to minimize environmental impact. nih.govijpsonline.com By designing a synthetic pathway that is efficient and environmentally conscious from the start, the resulting agricultural agents can have a more favorable life-cycle assessment.

Table 2: Potential Synthetic Pathways from Dimethyl 1,3-Oxazole-4,5-Dicarboxylate in Agrochemical Discovery

Reaction Type Reactant Product Class Potential Agricultural Relevance
Diels-Alder Cycloaddition wikipedia.org Alkenes, Alkynes Substituted Pyridines Core structure in many herbicides and insecticides.
Amidation Amines Diamides Modifies solubility and binding properties for target interaction studies.
Hydrolysis Water/Base Dicarboxylic Acid Provides charged groups for different binding interactions.

Table 3: List of Chemical Compounds

Compound Name
3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate
Dimethyl 1,3-oxazole-4,5-dicarboxylate
Thiazole
Pyridine
Benzene
Carboxylic Acid
Amide

Future Research Directions and Unexplored Avenues for Dimethyl 1,3 Oxazole 4,5 Dicarboxylate

Development of Novel Asymmetric Synthetic Methodologies and Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a paramount objective in modern organic synthesis, particularly for pharmaceutical applications. While various methods exist for synthesizing the oxazole (B20620) ring, the development of asymmetric methodologies specifically targeting derivatives like dimethyl 1,3-oxazole-4,5-dicarboxylate remains an open and challenging field.

Future work should concentrate on developing catalytic enantioselective transformations. This could involve the design of novel chiral ligands for transition-metal catalysts or the exploration of organocatalysis to control the stereochemistry of reactions that form or functionalize the oxazole ring. For instance, asymmetric cycloaddition reactions or enantioselective C-H functionalization at specific positions on the oxazole ring could yield valuable chiral building blocks. Success in this area would provide access to a new library of non-racemic oxazole derivatives for drug discovery and development.

Investigation of High-Pressure and Continuous-Flow Chemistry Applications for Efficient Synthesis

Traditional batch synthesis methods can be limited by slow reaction rates, safety concerns with exothermic reactions, and difficulties in scaling up. Continuous-flow chemistry and high-pressure conditions offer powerful alternatives to overcome these challenges. nih.gov

Continuous-Flow Synthesis: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety. nih.gov The synthesis of oxazole derivatives, including 4,5-disubstituted oxazoles, has been successfully demonstrated using automated flow reactors. acs.orgdurham.ac.uk Future research should aim to develop a fully automated, multi-step flow process for dimethyl 1,3-oxazole-4,5-dicarboxylate, potentially integrating in-line purification and analysis to create an on-demand synthesis platform. uc.ptresearchgate.net This would significantly accelerate the production of this and related compounds for screening and development.

High-Pressure Chemistry: High-pressure conditions can accelerate slow reactions, influence regioselectivity, and enable reactions that are not feasible at atmospheric pressure. Investigating the use of high pressure for the cyclization or functionalization steps in the synthesis of dimethyl 1,3-oxazole-4,5-dicarboxylate could lead to more efficient and novel reaction pathways.

Table 1: Comparison of Batch vs. Potential Flow Chemistry for Oxazole Synthesis

ParameterConventional Batch ProcessingContinuous-Flow Processing
Heat Transfer Limited by surface area-to-volume ratio; risk of hotspots.Excellent; high surface area-to-volume ratio allows for efficient heating/cooling.
Mass Transfer Often limited by mixing efficiency.Enhanced mixing through microfluidic channels.
Safety Handling large volumes of hazardous materials; potential for thermal runaway.Small reaction volumes minimize risk; better control over exothermic reactions. nih.gov
Scalability Often requires re-optimization of reaction conditions.Scalable by running the system for longer durations ("scaling-out").
Reaction Time Can be lengthy, from hours to days.Significantly reduced, often to minutes, due to higher temperatures and pressures. uc.pt

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In-Situ Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of dimethyl 1,3-oxazole-4,5-dicarboxylate is a key area for future investigation. Techniques like Process Analytical Technology (PAT), including in-line Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide immediate feedback on reaction progress, intermediate formation, and byproduct accumulation. This data is invaluable for rapid optimization and ensuring process stability, especially in continuous-flow systems. acs.org

Machine Learning and AI-Driven Approaches in Retrosynthesis and Reaction Prediction

Computational chemistry is revolutionizing how synthetic routes are designed. Machine learning (ML) and artificial intelligence (AI) are now capable of predicting retrosynthetic pathways and reaction outcomes with increasing accuracy. rsc.orgnih.gov However, the performance of these models often suffers when dealing with less common or complex heterocyclic systems due to a lack of specific training data. chemrxiv.orgnih.gov

A significant future avenue is the development and training of specialized ML models for oxazole chemistry. By creating a curated database of oxazole reactions, including those for dimethyl 1,3-oxazole-4,5-dicarboxylate, researchers can fine-tune AI tools to:

Propose novel and efficient retrosynthetic routes. chemrxiv.org

Predict the outcomes of new, untested reactions.

Optimize reaction conditions for yield and selectivity.

This approach could dramatically reduce the experimental effort required to discover new synthetic pathways and applications for this class of compounds. acs.org

Exploration of Organometallic Chemistry and C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. researchgate.net While methods for the direct arylation of the oxazole ring at the C-2 and C-5 positions have been developed, expanding the scope and selectivity of these reactions is a major goal. organic-chemistry.org

Future research should focus on developing novel organometallic catalysts for the regioselective C-H functionalization of the dimethyl 1,3-oxazole-4,5-dicarboxylate core. acs.org This could involve:

Palladium or Nickel Catalysis: Designing new phosphine (B1218219) ligands to control regioselectivity between different C-H bonds on the ring. organic-chemistry.org

Copper-Catalyzed Reactions: Exploring copper's utility in aerobic oxidative C-H functionalization to introduce new substituents. scilit.com

Directed Metalation: Using the existing carboxylate groups as directing groups to achieve site-selective functionalization at otherwise inaccessible positions. acs.org

Success in this area would provide a modular approach to rapidly generate a diverse library of oxazole derivatives.

Integration into Supramolecular Chemistry and Self-Assembly Studies

The rigid, planar structure and the presence of multiple coordination sites (nitrogen and oxygen atoms) make oxazole derivatives like dimethyl 1,3-oxazole-4,5-dicarboxylate intriguing candidates for supramolecular chemistry. These molecules can potentially act as ligands for metal-organic frameworks (MOFs) or as building blocks for self-assembled structures like gels, liquid crystals, or functional polymers.

Future studies could explore how the electronic and steric properties of this oxazole derivative can be tuned to direct its assembly into higher-order structures. The ester functionalities provide handles for further modification, allowing for the incorporation of polymerizable groups or moieties that can participate in hydrogen bonding or π-π stacking. Investigating the self-assembly behavior of these molecules could lead to the development of novel materials with unique optical, electronic, or catalytic properties.

Q & A

Q. What are the standard protocols for synthesizing 3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate?

The compound is typically synthesized via cycloaddition or condensation reactions. A high-yield method involves reacting furyl-2-carbohydrazide with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (DCM) at ambient temperature for 24 hours, yielding 98% after column chromatography . Alternatively, refluxing anhydro-1,3-dimethyl-4-hydroxy-1,2,3-triazolium hydroxide with DMAD in benzene for 1 hour achieves 60% yield . Key steps include purification via neutral alumina chromatography and crystallization (water-ethanol) .

Q. Table 1: Synthesis Methods Comparison

ReactantsSolvent/ConditionsYieldKey StepReference
Furyl-2-carbohydrazide + DMADDCM, 24h, RT98%Column chromatography
Anhydro-triazolium + DMADBenzene, 1h reflux60%Neutral alumina purification

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Proton deshielding effects, particularly for bridgehead protons (e.g., C-4 downfield shift to δ -2.5 due to thiocarbonyl groups), confirm structural features .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, single-crystal studies validate bond lengths (mean C–C = 0.005 Å) and spatial arrangements .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 195.1721 for related pyridine-dicarboxylates) aid in verifying molecular weight .

Q. What safety precautions are essential for handling this compound?

Refer to safety data sheets (SDS):

  • Hazards : Avoid inhalation/contact; use PPE (gloves, goggles).
  • Storage : Keep in a cool, dry place under inert gas.
  • Emergency Contacts : USA (1-352-323-3500), Canada (1-800-535-5053) .

Advanced Research Questions

Q. How does dipolarophile choice influence regioselectivity in cycloadditions involving this compound?

Regioselectivity depends on electronic and steric factors. For example:

  • Ethyl propionate favors pyrrole derivatives (e.g., dimethyl 1-methylpyrazole-3,4-dicarboxylate) via mesoionic intermediate stabilization .
  • Ethyl azodicarboxylate forms bicyclic products (95% yield) due to enhanced orbital overlap with electron-deficient dipolarophiles . Computational modeling (DFT) can predict transition-state geometries to optimize selectivity.

Q. How can contradictions in NMR or melting point data be resolved?

Discrepancies may arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts .
  • Crystallization Methods : Recrystallization solvents (water-ethanol vs. acetone) impact purity and melting points (e.g., 141–143°C vs. 68–69°C) .
  • Impurities : Column chromatography (neutral alumina) or HPLC ensures purity >95% .

Q. How to achieve selective reduction of ester groups in derivatives?

  • LiAlH₄/NaBH₄ : Reduces ester groups to alcohols in dimethyl 2-formylfuran-3,4-dicarboxylate .
  • DIBAH : Selective reduction of pyrrole-3,4-dicarboxylates via carbonyl-complexation mechanisms . Steric hindrance (e.g., tert-butyl vs. methyl esters) further modulates reactivity .

Q. Table 2: Reduction Selectivity

ReagentSubstrateProductYieldReference
LiAlH₄Dimethyl furan-dicarboxylateDihydroxy-tetrahydrofuran85%
DIBAHDimethyl pyrrole-dicarboxylateHydroxymethyl-pyrrole70%

Q. What mechanistic pathways explain methyl isocyanate elimination during synthesis?

In reactions involving anhydro-triazolium precursors, methyl isocyanate is eliminated via a retro-cycloaddition mechanism. This is supported by isotopic labeling and kinetic studies showing transient intermediates (e.g., mesoionic oxazolium species) . Computational modeling (e.g., Gaussian) can map energy barriers for such elimination steps.

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

  • Pyrazole Derivatives : Reacts with isocyanides to form bicyclic structures (e.g., 5-cyclohexylamino-2-furyl dihydro-1H-pyrazole) .
  • Thiopyranoindoles : Diels-Alder reactions with dithiocarboxylates yield tricyclic systems for dye synthesis .

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